3-Bromo-4-((4-methylbenzyl)oxy)benzamide
Overview
Description
3-Bromo-4-((4-methylbenzyl)oxy)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((4-methylbenzyl)oxy)benzamide typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amidation with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((4-methylbenzyl)oxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
3-Bromo-4-((4-methylbenzyl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-Bromo-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of the 4-methylbenzyl group.
3-Bromo-4-methylbenzoic acid: Similar in structure but with a carboxylic acid group instead of the amide group.
3-Bromo-N’- (4- ((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar in structure but with a hydrazide group instead of the amide group.
Uniqueness
3-Bromo-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom, a benzamide group, and a 4-methylbenzyl ether moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-bromo-4-[(4-methylphenyl)methoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSSVAXPNMNLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.